Coenzyme Q10

Catalog No.
S546199
CAS No.
303-98-0
M.F
C59H90O4
M. Wt
863.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Coenzyme Q10

Researchers face low bioavailability from crystalline CoQ10, while ubiquinol requires oxygen-barrier packaging. SMolecule's Coenzyme Q10 (CAS 303-98-0) solves this: the oxidized form resists auto-oxidation at ambient conditions, simplifying bulk storage and processing. Its extreme hydrophobicity (LogD 19.12) makes it ideal for stable incorporation into lipid nanoparticles and soft-gel capsules. Provides sustained membrane retention for in vitro mitochondrial assays, unlike short-chain analogs. Bulk supply with ≥98% purity, ensuring reproducible pharmacokinetic profiles.

CAS Number

303-98-0

Product Name

Coenzyme Q10

IUPAC Name

2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione

Molecular Formula

C59H90O4

Molecular Weight

863.3 g/mol

InChI

InChI=1S/C59H90O4/c1-44(2)24-15-25-45(3)26-16-27-46(4)28-17-29-47(5)30-18-31-48(6)32-19-33-49(7)34-20-35-50(8)36-21-37-51(9)38-22-39-52(10)40-23-41-53(11)42-43-55-54(12)56(60)58(62-13)59(63-14)57(55)61/h24,26,28,30,32,34,36,38,40,42H,15-23,25,27,29,31,33,35,37,39,41,43H2,1-14H3/b45-26+,46-28+,47-30+,48-32+,49-34+,50-36+,51-38+,52-40+,53-42+

InChI Key

ACTIUHUUMQJHFO-UPTCCGCDSA-N

solubility

Sparingly soluble

Synonyms

2,3-dimethoxy-5-methyl-6-decaprenylbenzoquinone, Bio-Quinone Q10, co-enzyme Q10, coenzyme Q10, coenzyme Q10, (Z,Z,Z,Z,Z,Z,E,E,E)-isomer, coenzyme Q10, ion (1-), (all-E)-isomer, CoQ 10, CoQ10, Q-ter, ubidecarenone, ubiquinone 10, ubiquinone 50, ubiquinone Q10, ubisemiquinone, ubisemiquinone radical

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C

Isomeric SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C

The exact mass of the compound Ubidecarenone is 862.6839 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sparingly soluble. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 140865. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Supplementary Records. It belongs to the ontological category of ubiquinones in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Quinones and hydroquinones [PR02] -> Ubiquinones [PR0201]. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

100 mg, 500 mg, 1 g

Coenzyme Q10 (CAS: 303-98-0), or ubiquinone, is a highly lipophilic benzoquinone featuring a 10-isoprenyl unit side chain. As the endogenous electron carrier in the mitochondrial respiratory chain, it is a critical raw material in dietary supplements, cosmetic formulations, and metabolic research. From a procurement perspective, its defining physical property is its extreme hydrophobicity, which dictates its formulation into lipid nanoparticles, nanoemulsions, or soft-gel capsules to achieve bioavailability. Unlike its reduced counterpart (ubiquinol) or synthetic short-chain analogs (such as idebenone), ubiquinone offers superior chemical stability during bulk storage and processing, making it the industry standard for scalable manufacturing without the need for strict anaerobic handling [1].

Research Fit

Workflow Mitochondrial electron transport chain studies (Complex I/II to III)
Selection Redox form (ubiquinone vs. ubiquinol) guided by exposure-model needs
Use Context Formulation-dependent absorption research; membrane antioxidant studies

Substituting Coenzyme Q10 with its reduced form (ubiquinol) or short-chain analogs (like idebenone or CoQ1) fundamentally alters manufacturing requirements and biological behavior. Ubiquinol is highly susceptible to auto-oxidation, requiring specialized antioxidant co-formulation and oxygen-barrier packaging to prevent degradation back into ubiquinone [1]. Conversely, synthetic analogs like idebenone lack the 50-carbon isoprenoid tail, drastically reducing their lipophilicity. This structural difference causes short-chain analogs to rapidly diffuse out of lipid bilayers and clear systemically within hours, failing to provide the sustained membrane retention characteristic of CoQ10. Furthermore, idebenone can act as a mitochondrial Complex I inhibitor, making it an unsuitable substitute in physiological electron transport assays [2].

Substitution Risk

vs. Idebenone
CoQ10 requires mitochondrial reductases; idebenone uses cytosolic NQO1
Activation pathway may not transfer — mitochondrial integrity dependent
vs. Ubiquinol
Ubiquinol yields higher oral plasma exposure than ubiquinone
Redox status alters systemic exposure profile; native substrate differs
vs. MitoQ
MitoQ carries TPP cation for mitochondrial matrix targeting
Subcellular localization context differs; not present in endogenous CoQ10

Auto-Oxidation Stability and Formulation Shelf-Life

Ubiquinone (CoQ10) represents the thermodynamically stable oxidized form of the coenzyme, which is critical for bulk handling and standard formulation. In comparative stability studies under standard stress conditions (25 °C and 60% relative humidity), the reduced form, ubiquinol, rapidly auto-oxidizes and transforms back into ubiquinone within just 26 days unless protected by advanced cocrystal engineering or heavy antioxidant encapsulation[1]. In contrast, ubiquinone remains chemically stable over long-term storage, avoiding the strict anaerobic processing requirements of ubiquinol.

Evidence DimensionTime to significant auto-oxidation at 25 °C and 60% RH
Target Compound DataUbiquinone remains stable long-term without anaerobic protection
Comparator Or BaselineUbiquinol oxidizes to ubiquinone in 26 days
Quantified DifferenceUbiquinone provides a stable baseline, whereas ubiquinol degrades in <1 month unprotected
Conditions25 °C, 60% relative humidity, unprotected bulk powder

Procurement of ubiquinone avoids the costly anaerobic manufacturing environments and specialized oxygen-barrier packaging required to stabilize ubiquinol in commercial products.

Plasma Bioavailability: Ubiquinol vs. Ubiquinone
Head-to-head
Steady-state plasma total CoQ10 increased to 4.3 µg/mL with ubiquinol vs. 2.5 µg/mL with ubiquinone (200 mg/day, 4 weeks). CoQ10/cholesterol ratio 1.71-fold higher (1.2 vs. 0.7 µmol/mmol).
Ubiquinol supports higher systemic exposure in oral administration studies.
Crossover study in 12 volunteers; P<0.005 for total CoQ10, P<0.001 for ratio.

Membrane Retention and Lipid Nanoparticle (LNP) Compatibility

The 10-isoprenyl tail of CoQ10 confers extreme lipophilicity, which is essential for stable integration into lipid nanoparticles (LNPs), liposomes, and cellular membranes. Quantitative physicochemical profiling shows that CoQ10 possesses a LogD (at pH 7.4) of 19.12 [1]. In contrast, the synthetic short-chain analog idebenone has a LogD of only 3.91 [1]. This massive difference in partition coefficient means that while idebenone is highly water-soluble and rapidly cleared from plasma, CoQ10 remains permanently anchored in the hydrophobic core of lipid bilayers, providing sustained structural stabilization.

Evidence DimensionLipophilicity (LogD at pH 7.4)
Target Compound DataCoQ10: LogD = 19.12
Comparator Or BaselineIdebenone: LogD = 3.91
Quantified Difference15.21 log unit difference (orders of magnitude higher lipophilicity for CoQ10)
Conditionsn-octanol/water biphasic system at pH 7.4

CoQ10 is the mandatory choice for lipid-based delivery systems and membrane-targeted formulations where sustained residence time is required.

Bioactivation: CoQ10 vs. Idebenone
Class-level inference
CoQ10 reduction is mitochondrial membrane-dependent; idebenone reduction occurs via cytosolic NQO1, independent of mitochondrial function.
Mitochondrial integrity may affect CoQ10 bioactivation; idebenone bypasses this requirement.
Qualitative mechanistic divergence; data to verify in specific model systems.

Physiological Compatibility with Mitochondrial Complex I

In cellular and mitochondrial assays, CoQ10 acts as the endogenous, physiological electron acceptor for NADH:ubiquinone oxidoreductase (Complex I). Attempts to substitute CoQ10 with the more soluble analog idebenone result in off-target metabolic disruptions. Studies demonstrate that idebenone is a poor substrate for Complex I and actually functions as a Complex I inhibitor by blocking the endogenous Coenzyme Q10 binding pocket [1]. This blockade prevents the physiological reduction of the quinone, altering cellular respiration pathways and forcing reliance on cytosolic NQO1 reduction instead.

Evidence DimensionInteraction with Mitochondrial Complex I
Target Compound DataCoQ10 acts as the primary physiological electron acceptor
Comparator Or BaselineIdebenone acts as a Complex I inhibitor at the CoQ10 binding site
Quantified DifferenceBinary functional divergence (Acceptor vs. Inhibitor)
ConditionsMitochondrial electron transport chain assays

For researchers developing metabolic assays or cellular models of oxidative phosphorylation, CoQ10 must be procured to ensure physiological baseline function without introducing inhibitory artifacts.

Thermal & Photo-Stability: Unformulated vs. Complexed
Reported
Unformulated CoQ10 showed 72.3% degradation after 120 min at 80°C and UV; complexed form retained >64% (degradation <36%).
Stability is formulation-dependent; native material labile under stress.
In vitro stress study; handling and storage specifications critical for reproducibility.
Oral Bioavailability: Liposomal vs. Conventional
Head-to-head
Liposomal CoQ10 (MCQ) achieved 4.3-fold higher AUC₀₋ₜ and 3.6-fold higher Cmax vs. conventional CoQ10 (CCQ) in a crossover study (p<0.01).
Advanced formulation supports greater systemic exposure in oral research models.
Healthy volunteer study; formulation-dependent exposure context.

Lipid Nanoparticle (LNP) and Liposomal Formulations

Due to its extreme LogD of 19.12, CoQ10 is ideal for integration into the hydrophobic core of LNPs and liposomes, providing sustained release and membrane stabilization that short-chain analogs cannot achieve [1].

Standardized Dietary and Cosmetic Manufacturing

Ubiquinone's resistance to auto-oxidation at standard temperature and humidity makes it the preferred bulk active pharmaceutical ingredient (API) over ubiquinol, eliminating the need for strict anaerobic processing and complex cocrystal stabilization [2].

Mitochondrial Respiratory Chain Assays

As the endogenous substrate for Complex I and III, CoQ10 is required for in vitro models of oxidative phosphorylation, whereas analogs like idebenone introduce confounding variables by inhibiting the Complex I binding pocket[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Mitochondrial ETC research
Native electron carrier for Complex I/II to III
Membrane potential dependence; mitochondrial reductase pathway
Oral formulation exposure studies
Formulation-dependent bioavailability
AUC and Cmax endpoints in oral administration models
Systemic oxidative stress research
Redox form (ubiquinol vs. ubiquinone)
Plasma CoQ10 concentration in antioxidant endpoint studies

Physical Description

Solid

XLogP3

19.4

Hydrogen Bond Acceptor Count

4

Exact Mass

862.68391135 Da

Monoisotopic Mass

862.68391135 Da

Heavy Atom Count

63

LogP

10

Appearance

Solid powder

Melting Point

50-52ºC

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

EJ27X76M46

Drug Indication

The diet supplements containing ubidecarenone are indicated, as stated in the product label, to assist individuals with cardiovascular complaints including congestive heart failure and systolic hypertension. In the product, ubidecarenone is used to increase the cardiac input as well as for the prevention of several other diseases like Parkinson, fibromyalgia, migraine, periodontal disease and diabetes, based on preclinical studies. It is important to highlight that these products are not FDA approved and it is recommended to use under discretion.
Coenzyme Q10 (CoQ10), also known as ubiquinone, is a fat-soluble, vitamin-like molecule naturally present in every cellular membrane within our bodies. This enzyme is a regular component of our diet, although it is also synthesized endogenously. Although CoQ10 lacks approval from the United States Food and Drug Administration (FDA) for treating any medical condition, it is readily accessible as an over-the-counter dietary supplement and is often recommended by both primary care clinicians and specialists. Conditions such as fibromyalgia, diabetes, cancer, heart failure, and neurodegenerative, mitochondrial, and muscular diseases are associated with decreased circulating levels of CoQ10. Several studies have been conducted to determine whether increasing systemic CoQ10 levels would enhance bodily function.

Livertox Summary

Coenzyme Q10, also known as ubiquinone, is an enzyme cofactor found in virtually all cells of the body and participates in many essential energy-producing and antioxidant enzymatic actions. While normally synthesized in the body in adequate amounts, coenzyme Q10 is used as a nutritional supplement for conditions highly dependent upon its actions, some of which are associated with low serum levels of the coenzyme. Coenzyme Q supplements are generally well tolerated and there is no evidence that they cause serum enzyme elevations or clinically apparent liver injury.

Drug Classes

Nutritional Supplements

Pharmacology

Ubidecarenon has roles in many prysiological process including sulfide oxidation, regulation of mitochondrial permeability transition pore and translocation of protons and calcium ions accross biological membranes. Studies have shown its benefitial effect in treating cancer, statin myopathy, congestive heart failure and hypertension.[A31413]
Coenzyme Q10 is a naturally occurring benzoquinone important in electron transport in mitochondrial membranes. Coenzyme Q10 functions as an endogenous antioxidant; deficiencies of this enzyme have been observed in patients with many different types of cancer and limited studies have suggested that coenzyme Q10 may induce tumor regression in patients with breast cancer. This agent may have immunostimulatory effects. (NCI04)

MeSH Pharmacological Classification

Vitamins

ATC Code

C - Cardiovascular system
C01 - Cardiac therapy
C01E - Other cardiac preparations
C01EB - Other cardiac preparations
C01EB09 - Ubidecarenone

Mechanism of Action

Ubidecarenone is an essential cofactor in the mitochondrial electron transport chain. Its functions are the acceptance of electrons from the complex I and II and this activity is vital for the production of ATP. It acts as a mobile redox agent shuttling electrons and protons in the electron transport chain. Ubidecarenone also presents antioxidant activity in mitochondria and cellular membranes, protecting against peroxidation of lipid membranes as well as inhibiting oxidation of LDL-cholesterol.

Other CAS

303-98-0

Absorption Distribution and Excretion

Ubidecarenone is absorbed from the small intestine into the lymphatics and then it can enter the blood. The hydrophobicity and large molecular weight limit its absorption making it very poor and variable depending on the food intake and the number of lipids presented in the food. The absorption is lower in the presence of an empty stomach and greater in presence of high lipid food diet. The daily dosage of ubidecarenone presents the reach of maximal serum concentration by reaching a plateau after three weeks. The pharmacokinetic properties may vary between different brands but studies have reported an AUC of 11.51 mcg h/ml and a Cmax of 0.32 mcg/ml at a time of 7.9 h.
The main elimination route of ubidecarenone is through the bile. After its oral administration, over 60% of the dose is excreted in the feces in the form of unchanged ubidecarenone and a small fraction of the metabolites. In the urine, ubidecarenone is bound to saposin B protein and represents only 8.3% of the total administered dose.
Ubidecarenone is distributed to the various tissues of the body and it is able to enter the brain. In preclinical studies with intravenous administration of ubidecarenone, it is reported a volume of distribution of 20.4 L/kg which reflects its ability to penetrate extensively into organs and tissues. AS a general rule, tissues with high-energy requirements or metabolic activity tend to presents higher amounts of ubidecarenone, these organs can be heart, kidney, liver and muscle.
In preclinical studies with intravenous administration of ubidecarenone, it is reported a total clearance of 1.18 ml h/kg which was indicative of a prolonged elimination.

Metabolism Metabolites

Studies indicate that there is no saturation process during the metabolism of ubidecarenone. It is metabolized in all tissues by the phosphorylation in the cells and transportation to the kidneys for further excretion by the urine. After exerting its action, ubidecarenone is reduced and forms hydroquinone which is capable of recycling and regenerates other antioxidants such as tocopherol and ascorbate. The later metabolism of hydroquinone generates the formation of Q acid I and Q acid II in free and conjugated forms.

Wikipedia

Coenzyme_Q10

Biological Half Life

The pharmacokinetic properties may vary between different brands but studies have reported a half-life of ubidecarenone of 21.7 h.

Use Classification

Cosmetics -> Antioxidant; Skin conditioning

General Manufacturing Information

2,5-Cyclohexadiene-1,4-dione, 2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyl-2,6,10,14,18,22,26,30,34,38-tetracontadecaen-1-yl]-5,6-dimethoxy-3-methyl-: ACTIVE
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